Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 207405-61-6
VCID: VC2765394
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate - 207405-61-6](/images/structure/VC2765394.png)
Description |
Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound belonging to the class of azabicyclic compounds. It features a bicyclic structure with a nitrogen atom, which is crucial for its chemical and biological properties. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential applications. Synthesis and ReactionsThe synthesis of tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step routes that form the bicyclic framework followed by functionalization to introduce the hydroxyimino group. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and selectivity. Safety and Handling
Comparison with Related Compounds |
---|---|
CAS No. | 207405-61-6 |
Product Name | Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Molecular Formula | C11H18N2O3 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | tert-butyl (5E)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9+ |
Standard InChIKey | ACQUHAODYILYFJ-FMIVXFBMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC\2CC1C/C2=N\O |
SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
PubChem Compound | 122236588 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume